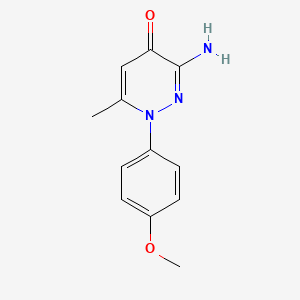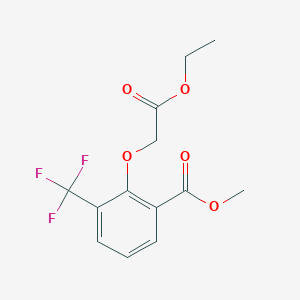
Methyl 2-(2-ethoxy-2-oxoethoxy)-3-(trifluoromethyl)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-(2-ethoxy-2-oxoethoxy)-3-(trifluoromethyl)benzoate is an organic compound with a complex structure It is a derivative of benzoic acid and contains functional groups such as ester, ether, and trifluoromethyl
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(2-ethoxy-2-oxoethoxy)-3-(trifluoromethyl)benzoate typically involves esterification and etherification reactions. One common method involves the reaction of 2-(2-ethoxy-2-oxoethoxy)benzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of advanced purification techniques such as distillation and crystallization ensures the high purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 2-(2-ethoxy-2-oxoethoxy)-3-(trifluoromethyl)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of 2-(2-ethoxy-2-oxoethoxy)-3-(trifluoromethyl)benzoic acid.
Reduction: Formation of 2-(2-ethoxy-2-hydroxyethoxy)-3-(trifluoromethyl)benzoate.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Methyl 2-(2-ethoxy-2-oxoethoxy)-3-(trifluoromethyl)benzoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the development of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Methyl 2-(2-ethoxy-2-oxoethoxy)-3-(trifluoromethyl)benzoate involves its interaction with specific molecular targets. The ester and ether groups can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, affecting its distribution and efficacy.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl 2-(2-ethoxy-2-oxoethoxy)-4-(trifluoromethyl)benzoate
- Methyl 2-(2-ethoxy-2-oxoethoxy)-5-(trifluoromethyl)benzoate
Uniqueness
Methyl 2-(2-ethoxy-2-oxoethoxy)-3-(trifluoromethyl)benzoate is unique due to the position of the trifluoromethyl group on the benzene ring. This positional difference can significantly impact the compound’s chemical reactivity and biological activity, making it distinct from its isomers.
Eigenschaften
Molekularformel |
C13H13F3O5 |
|---|---|
Molekulargewicht |
306.23 g/mol |
IUPAC-Name |
methyl 2-(2-ethoxy-2-oxoethoxy)-3-(trifluoromethyl)benzoate |
InChI |
InChI=1S/C13H13F3O5/c1-3-20-10(17)7-21-11-8(12(18)19-2)5-4-6-9(11)13(14,15)16/h4-6H,3,7H2,1-2H3 |
InChI-Schlüssel |
FYRYONZHORVERF-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)COC1=C(C=CC=C1C(F)(F)F)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



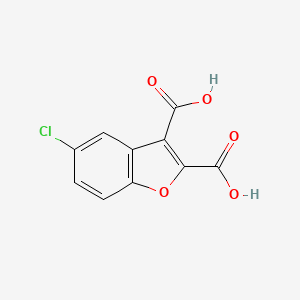
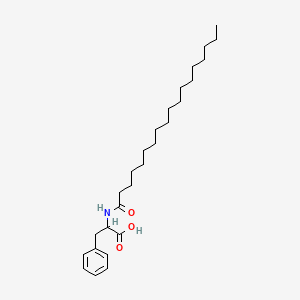

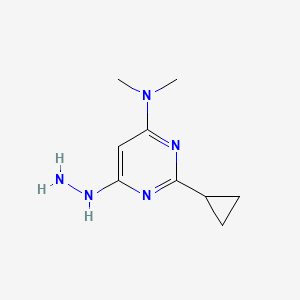
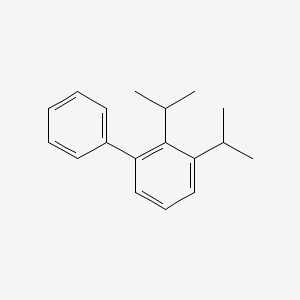

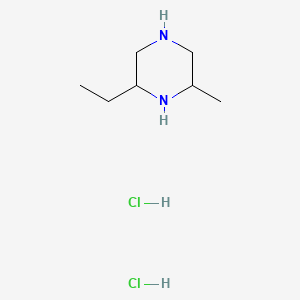
![3,4,5-Trihydroxy-6-[4-[1-(1-hydroxycyclohexyl)-2-(methylamino)ethyl]phenoxy]oxane-2-carboxylic acid;hydrochloride](/img/structure/B13888773.png)
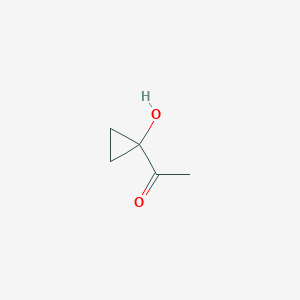
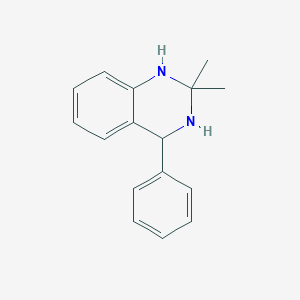

![[5-(1-Methyl-1H-imidazol-2-yl)-pyridazin-3-yl]hydrazine](/img/structure/B13888794.png)
